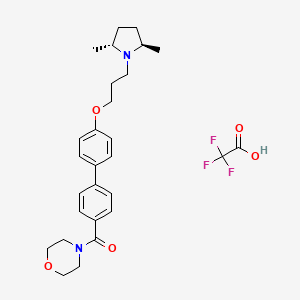

![molecular formula C20H28N4O5 B605106 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate CAS No. 943650-25-7](/img/structure/B605106.png)

2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate

Übersicht

Beschreibung

“2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide” is a compound that has been studied for its potential role in inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair . This compound is part of a class of molecules that have been actively pursued for drug discovery, particularly in the treatment of cancer .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core with a propylpiperidin-4-yl group at the 2-position and a carboxamide group at the 7-position . The structural features of this compound are believed to be important for its ability to inhibit PARP .

Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound’s strong inhibition of the PARP-1 enzyme makes it useful in cancer research . It has been used in the development of novel PARP-1 inhibitors for the treatment of cancer .

Antiviral Properties

Benzimidazole derivatives, including ABT-472, have shown potent antiviral properties . They have been used in the design and synthesis of new drugs with better selective activity and inhibitory activity against viruses .

Drug Discovery

ABT-472 has been used in drug discovery programs focused on a wide range of therapeutic areas encompassing stroke, cardiac ischemia, cancer, inflammation, and diabetes .

Structural Studies

The compound has been used in studies aimed at elucidating the structural features required for poly (ADP-ribose) polymerase inhibition . This has helped guide the rational synthesis of novel poly (ADP-ribose) polymerase inhibitors .

Development of New Drugs

ABT-472 has been used in the development of new benzimidazole derivatives. These derivatives have been designed, synthesized, and their chemical structures testified by 1H NMR, infrared spectroscopy (IR), mass spectrography (MS), and elemental analysis .

Wirkmechanismus

Target of Action

The primary target of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known as ABT-472, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in DNA repair and cell death, making it a significant target in cancer research .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFBXGWIRCSOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670431 | |

| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate | |

CAS RN |

943650-25-7 | |

| Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ABT-472?

A1: While the provided abstracts don't delve into the specific mechanism of action, they do mention that ABT-472 is a benzimidazole PARP inhibitor [, ]. This suggests that ABT-472 likely exerts its effects by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can interfere with the DNA repair processes in cancer cells, ultimately leading to cell death.

Q2: What were the key findings related to the development and synthesis of ABT-472?

A2: Researchers successfully developed a nine-step convergent process for the synthesis of ABT-472 []. They identified and addressed several impurities, ultimately streamlining the synthesis while maintaining a convergent approach. Importantly, the team also determined a stable salt form and established control over the API solid form. This process development was crucial for producing larger quantities of high-purity ABT-472 (over 99% purity) for further research and potential clinical applications.

Q3: What preclinical evidence supports the potential anticancer activity of ABT-472?

A3: Although the abstract lacks specifics, it highlights that ABT-472 demonstrated an ability to enhance the antitumor activity of doxorubicin in human xenograft models []. This finding suggests a potential synergistic effect when combining ABT-472 with existing chemotherapeutic agents like doxorubicin. Further investigation into this synergistic potential and the underlying mechanisms would be valuable for optimizing treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

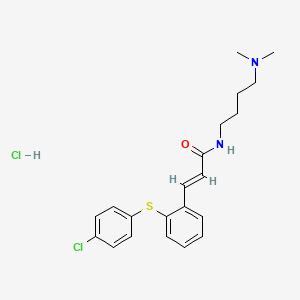

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

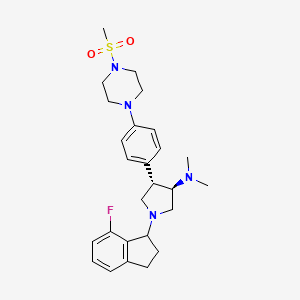

![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

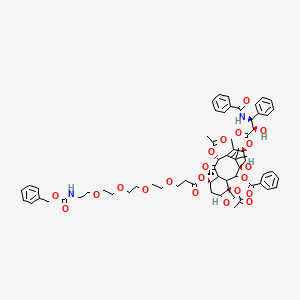

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)